6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and pyrimidine rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
4-phenyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)14-8-4-7-13(9-14)18-26-17(29-27-18)11-30-19-24-15(10-16(28)25-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXPGYWIMJCOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the oxadiazole moiety with the pyrimidin-4-ol core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyrimidin-4-ol core.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
The compound 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article delves into the various applications of this compound, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. The incorporation of the oxadiazole ring in this compound enhances its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with oxadiazole rings have been shown to inhibit thymidine phosphorylase, an enzyme involved in tumor growth. In vitro studies demonstrated that derivatives exhibited significant activity against breast cancer cell lines (e.g., MCF-7) compared to standard drugs like Adriamycin .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research indicates that similar pyrimidine derivatives can act as selective inhibitors for cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The design of such compounds aims to minimize side effects while maximizing therapeutic benefits .
Antimicrobial Activity
There is emerging evidence that compounds featuring the pyrimidine and oxadiazole frameworks possess antimicrobial properties. Studies have reported that certain derivatives exhibit substantial activity against bacterial strains, suggesting their potential as novel antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted by Mansour et al., novel derivatives containing the oxadiazole moiety were synthesized and evaluated for their anticancer activity against leukemia cell lines. The results indicated that specific derivatives showed up to six times greater thymidine phosphorylase inhibitory action compared to established reference drugs . This underscores the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The oxadiazole moiety contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural and electronic features of the target compound with analogs from the provided evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 3-(trifluoromethyl)phenyl group (electron-withdrawing) contrasts with the methyl () and methoxy () substituents (electron-donating). This difference may enhance the target’s binding affinity to hydrophobic pockets in enzymes compared to ’s analog .
- Core Saturation: ’s dihydropyrimidine core reduces aromaticity, possibly limiting π-π interactions compared to the fully aromatic pyrimidin-4-ol in the target .
Functional Group Impact on Bioactivity
- Sulfanyl vs. Thione: The target’s sulfanyl linker (C–S–C) may offer greater flexibility than the rigid thione (C=S) in , influencing conformational adaptability during target binding .
- Benzodioxol vs. Trifluoromethyl: ’s benzodioxol-substituted analog (electron-rich) may exhibit lower metabolic stability than the target’s trifluoromethyl group, which resists oxidative degradation .
Computational Docking Considerations
AutoDock4 () is widely used to predict binding modes of pyrimidine derivatives.
Biological Activity
6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a phenyl group and a trifluoromethyl-substituted oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 0.87 | 84.83 |
| SK-MEL-5 (Melanoma) | 0.80 | 81.58 |
| T-47D (Breast) | 0.67 | 90.47 |
Data indicates that the compound exhibits high potency against breast cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation. For example, compounds similar to those derived from oxadiazoles have been shown to inhibit EGFR and Src kinases, which are pivotal in cancer signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of sulfur in the structure is often associated with enhanced biological activity against bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study evaluated various oxadiazole derivatives for their anticancer properties against a panel of cell lines. The findings suggested that modifications in the molecular structure significantly influenced their potency .
- Mechanism-Based Approaches : Research has focused on understanding how structural modifications impact the binding affinity to target proteins involved in cancer progression. This includes docking studies that predict interactions with key enzymes .
- Clinical Relevance : Some derivatives have progressed into preclinical trials due to their promising bioactivity profiles, particularly those targeting specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols, including:
- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes with activated carboxylic acids) under reflux conditions in solvents like DMF or THF .
- Sulfanyl linkage introduction : Thiol-alkylation reactions using mercapto intermediates, often requiring inert atmospheres (N₂/Ar) and catalysts such as K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Optimization tips : Adjust reaction time (6-24 hours) and temperature (60-100°C) based on TLC monitoring .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and linkage integrity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns for trifluoromethyl groups .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl and oxadiazole moieties .
- Solubility : Test stability in DMSO (common stock solvent) over 72 hours using UV-Vis spectroscopy to detect decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability discrepancies .
- Dose-response reevaluation : Conduct orthogonal assays (e.g., SPR for target binding vs. cell-based assays) to validate mechanism-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent modification : Systematically vary the trifluoromethylphenyl or pyrimidin-4-ol groups and test against related targets (e.g., kinase panels) .
- Molecular docking : Use computational models (AutoDock Vina) to predict binding interactions with off-target proteins, guiding synthetic modifications .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO/LUMO orbitals and electrostatic potential maps .
- MD simulations : Study solvation effects and conformational flexibility in aqueous/DMSO environments using GROMACS .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve efficiency compared to conventional heating .
Q. What biochemical assays are recommended to evaluate its potential as a kinase inhibitor?
- Kinase profiling : Use ADP-Glo™ assays across a panel of 50+ kinases to identify inhibition patterns .
- Cellular target engagement : Employ NanoBRET™ technology to quantify intracellular target binding in real-time .
Q. How can crystallography aid in understanding its solid-state behavior?
- Single-crystal X-ray diffraction : Resolve 3D conformation and non-covalent interactions (e.g., π-π stacking of phenyl rings) .
- Powder XRD : Monitor polymorphic transitions under stress conditions (heat, humidity) .
Methodological Considerations
- Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with analogous compounds .
- Scale-up challenges : Transition from batch to flow chemistry for critical steps (e.g., oxadiazole formation) to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
